molecular formula C4H3Cl2F3 B13422467 Chloroethene;1-chloro-1,2,2-trifluoroethene CAS No. 24937-97-1

Chloroethene;1-chloro-1,2,2-trifluoroethene

Cat. No.: B13422467
CAS No.: 24937-97-1
M. Wt: 178.96 g/mol
InChI Key: WGFSORFDGIITSZ-UHFFFAOYSA-N
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Description

Chloroethene;1-chloro-1,2,2-trifluoroethene: is a chemical compound with the molecular formula C2ClF3 chlorotrifluoroethylene . This compound is a colorless gas that is partially soluble in water and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Fluorination: One common method of preparing 1-chloro-1,2,2-trifluoroethene involves the direct fluorination of chloroethene using fluorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures.

    Halogen Exchange: Another method involves the halogen exchange reaction where chloroethene is reacted with a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride (SbCl5).

Industrial Production Methods:

    Electrochemical Fluorination: This method involves the electrochemical fluorination of chloroethene in an electrolytic cell. The process is efficient and produces high yields of 1-chloro-1,2,2-trifluoroethene.

    Catalytic Fluorination: Industrial production often uses catalytic fluorination where chloroethene is reacted with a fluorinating agent in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-chloro-1,2,2-trifluoroethene can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as hydroxide ions (OH-) or amines.

    Addition Reactions: This compound can also participate in addition reactions, particularly with hydrogen halides (HX) to form halogenated derivatives.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions (OH-), amines, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Catalysts such as antimony pentachloride (SbCl5) and aluminum chloride (AlCl3) are often used to facilitate these reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Polymer Production: 1-chloro-1,2,2-trifluoroethene is used as a monomer in the production of specialty polymers such as polychlorotrifluoroethylene (PCTFE), which has applications in chemical-resistant coatings and films.

Biology and Medicine:

    Biological Studies: This compound is used in biological studies to understand the effects of fluorinated compounds on biological systems. It serves as a model compound for studying the interactions of halogenated hydrocarbons with enzymes and other biomolecules.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 1-chloro-1,2,2-trifluoroethene can inhibit certain enzymes by binding to their active sites. This interaction can alter the enzyme’s activity and affect metabolic pathways.

    Cell Membrane Interaction: The compound can interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Uniqueness: 1-chloro-1,2,2-trifluoroethene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

CAS No.

24937-97-1

Molecular Formula

C4H3Cl2F3

Molecular Weight

178.96 g/mol

IUPAC Name

chloroethene;1-chloro-1,2,2-trifluoroethene

InChI

InChI=1S/C2ClF3.C2H3Cl/c3-1(4)2(5)6;1-2-3/h;2H,1H2

InChI Key

WGFSORFDGIITSZ-UHFFFAOYSA-N

Canonical SMILES

C=CCl.C(=C(F)Cl)(F)F

physical_description

White powder;  [Occidental MSDS]

Related CAS

24937-97-1

Origin of Product

United States

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